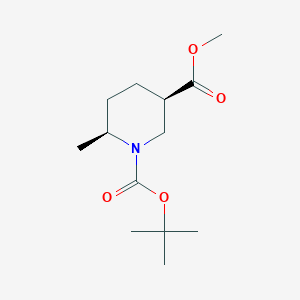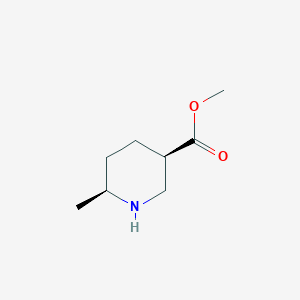
Methyl cis-2-methylpiperidine-5-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of MMPC is C8H15NO2 . The InChI code is 1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 . This indicates that the molecule has a chiral center, which is important in many biological reactions.Physical And Chemical Properties Analysis
MMPC is a liquid at room temperature . Its molecular weight is 157.21 .Scientific Research Applications
Stereochemical Studies
Methyl cis-2-methylpiperidine-5-carboxylate is used in stereochemical studies to investigate the effects of axial versus equatorial orientations of functional groups on piperidine base strength. Such studies provide insights into the electron-withdrawing effects of different groups like cyano, amide, and carboxylate in various spatial orientations (Pedersen & Bols, 2005).
Synthesis of Piperidine Derivatives
This compound plays a role in the synthesis of various piperidine derivatives. For example, it has been used in the synthesis of cis 5-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)-2-p-fluorophenyl-1-methylpiperidine and analogous cis and trans 1,-benzylpiperidines, which are important for understanding the stereochemistry of such compounds (Baens et al., 1993).
Conformational Analysis in Aqueous Solutions
The compound is also significant in conformational analysis studies. For instance, its carbamate has been analyzed using NMR spectroscopy in aqueous solutions to understand the formation constants and temperature-dependent conformational changes (Mcgregor et al., 2018).
Synthesis of Protected Amino Acids
Methyl cis-2-methylpiperidine-5-carboxylate is utilized in the synthesis of orthogonally protected trans- and cis-4-aminopipecolic acids, highlighting its role in producing protected amino acids for further chemical applications (Szatmári et al., 2006).
Insect Venom Analysis
In the field of entomology, derivatives of this compound, such as 2-alkyl-6-methylpiperidines, have been identified in the venoms of certain ant species. This highlights its relevance in studying insect venoms and understanding their chemical makeup (Blum et al., 1985).
Pharmacological Research
Though not directly involving methyl cis-2-methylpiperidine-5-carboxylate, related piperidine-based compounds are investigated for their potential in treating conditions like cocaine addiction, demonstrating the wider applicability of piperidine derivatives in pharmacology (Mobele et al., 2006).
Safety and Hazards
The safety data sheet for MMPC indicates that it should be handled with care . The compound is labeled with the signal word “Warning” and precautionary statements P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
methyl (3R,6S)-6-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUGGHOVBBTHCD-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cis-2-methylpiperidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



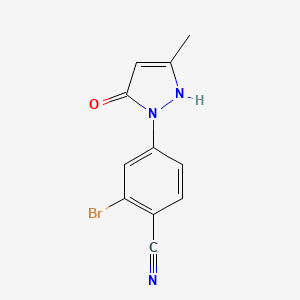
![2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid](/img/structure/B3071194.png)
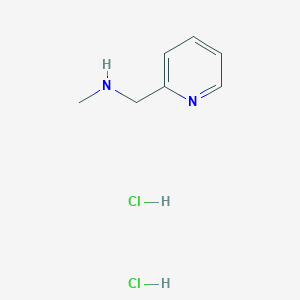
![4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071208.png)
![methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B3071211.png)
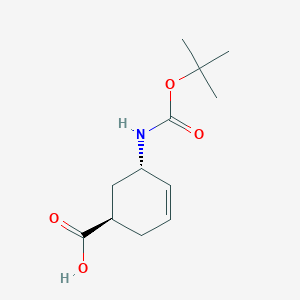
![Methyl [1-(chloroacetyl)-3-oxodecahydroquinoxalin-2-yl]acetate](/img/structure/B3071230.png)
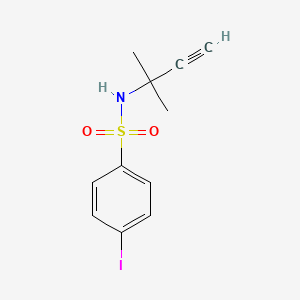

![4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071262.png)
![[(1R,3Ar,4S,7aR)-1-[(2S,3S)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-yn-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B3071263.png)
